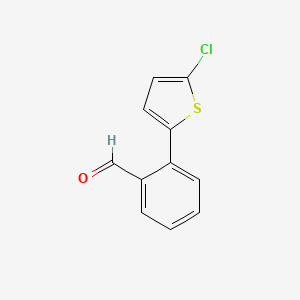

(5-Chloro-thiophen-2-yl)-benzaldehyde

説明

(5-Chloro-thiophen-2-yl)-benzaldehyde is a heteroaromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chlorothiophen-2-yl group. This compound combines the reactivity of the aldehyde functional group with the electronic effects of the chloro-substituted thiophene ring, making it valuable in organic synthesis and materials science.

特性

CAS番号 |

223575-78-8 |

|---|---|

分子式 |

C11H7ClOS |

分子量 |

222.69 g/mol |

IUPAC名 |

2-(5-chlorothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H |

InChIキー |

ZVPWUNDTENJLOO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Molecular Formula : C${11}$H$7$ClOS

- CAS No.: 1186603-47-3 (for the structurally similar 5-chloro-2-(phenylethynyl)benzaldehyde) .

- Synthesis: Typically involves bromination or palladium-catalyzed cross-coupling reactions. For example, bromination of thiophene derivatives in chloroform with Br$2$/NaHCO$3$ yields halogenated intermediates, which are further functionalized via Suzuki or Sonogashira couplings .

The structural and functional similarities of (5-Chloro-thiophen-2-yl)-benzaldehyde to other benzaldehyde and thiophene derivatives allow for systematic comparisons. Below are key analogs and their contrasting properties:

Thiophene-Carbaldehyde Derivatives

Key Observations :

- Electronic Effects : The chloro substituent in this compound enhances electron-withdrawing character compared to brominated or amine-substituted analogs, affecting its redox behavior and suitability for charge-transfer applications .

- Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to extended π-conjugation and rigid aromatic systems, whereas triphenylamine derivatives (6b) have lower melting points (~75–80°C) due to flexible side chains .

Benzaldehyde Derivatives with Halogen Substituents

Functional Differences :

- Aldehyde Reactivity : this compound’s aldehyde group is less nucleophilic than unsubstituted benzaldehyde due to the electron-withdrawing chloro-thiophene moiety, reducing its participation in Friedel-Crafts alkylation compared to benzaldehyde .

- Biological Activity : Chloro-substituted benzaldehydes (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) form bioactive zinc complexes with antimicrobial properties, whereas thiophene-linked analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。